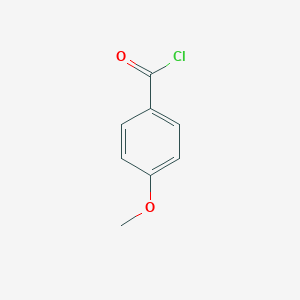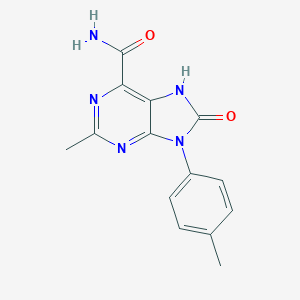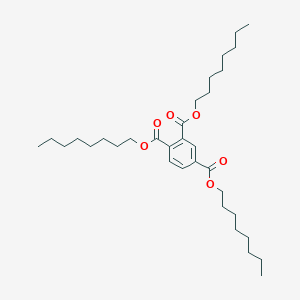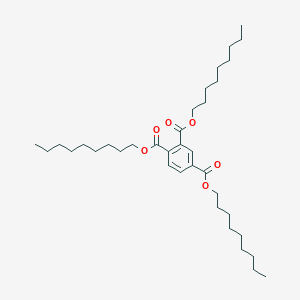
2-(4-(4-Chlorophenoxy)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-(4-Chlorophenoxy)phenyl)acetic acid” is a unique chemical compound with the empirical formula C14H11ClO3 and a molecular weight of 262.69 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The SMILES string of this compound is O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2Cl . This provides a textual representation of the compound’s structure. The InChI key is XYWCXPKPSPHSAA-UHFFFAOYSA-N , which is a unique identifier for the compound.
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 397.7±27.0 °C at 760 mmHg . The compound has a molar refractivity of 68.7±0.3 cm³ . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Pharmacology: Anti-inflammatory Applications
In pharmacology, this compound has been studied for its anti-inflammatory properties. Research indicates that derivatives of 2-(4-(4-Chlorophenoxy)phenyl)acetic acid exhibit moderate to excellent anti-inflammatory activity . These findings suggest potential therapeutic applications in treating conditions characterized by inflammation.
Agriculture: Plant Growth Regulation
4-Chlorophenoxyacetic acid, a related compound, is known to act as a synthetic pesticide and plant hormone analog . It’s used in the synthesis of Fipexide, a psychostimulant. While not directly mentioned for 2-(4-(4-Chlorophenoxy)phenyl)acetic acid, the structural similarity suggests potential uses in plant growth regulation and pesticide formulation.
Material Science: Chemical Synthesis
In material science, this compound serves as a precursor in various chemical syntheses. It’s provided to researchers for the development of new materials and chemical compounds, although specific applications in this field are not well-documented .
Environmental Science: Degradation of Pollutants
Related compounds have been used to study the degradation mechanisms of certain environmental pollutants. For instance, 4-Chlorophenylacetic acid was used to understand the breakdown of DDT by specific bacterial strains . This suggests that 2-(4-(4-Chlorophenoxy)phenyl)acetic acid could be relevant in bioremediation research.
Industrial Applications: Therapeutic Agent Development
Industrially, this compound has been implicated in the development of therapeutic agents, such as potential treatments for estrogen-sensitive breast cancer and neuroblastoma therapy . Its role as a carbon and energy supplement in microbial degradation also points to industrial biotechnology applications.
Biochemistry: Metabolic Studies
In biochemistry, compounds like 4-Phenoxylphenylacetic acid, which share a similar structure, are used in the preparation of inhibitors that prevent collagen-induced aggregation of human thrombocytes . This suggests that 2-(4-(4-Chlorophenoxy)phenyl)acetic acid could be used in studying metabolic pathways and developing biochemical assays.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of hydrogen bonding, electrostatic interactions, and π–π stacking .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation and cell growth .
Pharmacokinetics
The compound’s molecular weight (26269) and its predicted solubility suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that this compound may also have similar effects .
Propriétés
IUPAC Name |
2-[4-(4-chlorophenoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWCXPKPSPHSAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578356 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorophenoxy)phenyl)acetic acid | |
CAS RN |
148401-42-7 |
Source


|
| Record name | [4-(4-Chlorophenoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B33007.png)





![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)





